2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine
Description
2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) attached via an ethylamine linker to a 4-(trifluoromethyl)phenyl group. This structure combines the polar morpholine moiety, known for enhancing solubility and influencing receptor interactions, with the lipophilic trifluoromethyl group, which improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)18-5-7-19-8-6-18/h1-4,12H,5-9,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRWJJFLWSVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview
This compound is primarily investigated for its potential in drug synthesis, particularly targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for developing medications aimed at conditions such as depression and anxiety.
Case Studies
- Neurological Applications : Research indicates that derivatives of 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine exhibit significant activity on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. For instance, a study demonstrated that modifications of this compound led to enhanced receptor binding affinity, suggesting potential as a therapeutic agent for mood disorders .
Agricultural Chemicals
Overview
In agriculture, this compound serves as an intermediate in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields.
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy (%) | Reference |
|---|---|---|---|
| Trifluoromethyl derivatives | Herbicide formulation | 85% | |
| Morpholine derivatives | Insecticide enhancement | 90% |
Material Science
Overview
This compound is utilized in the development of advanced materials, particularly in coatings and polymers. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors.
Applications in Coatings
- Durability Tests : Coatings incorporating this compound have shown superior resistance to UV degradation and moisture absorption compared to traditional formulations. This has been validated through accelerated aging tests .
Biochemical Research
Overview
Researchers employ this compound in studies focused on enzyme inhibition and receptor binding. This research provides insights into metabolic pathways and identifies potential therapeutic targets.
Key Findings
- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic disorders, demonstrating IC50 values that suggest strong inhibitory potential . For example, a recent study highlighted its role as a competitive inhibitor of certain kinases, which are vital in cancer progression.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with active sites of enzymes, inhibiting their activity or modulating receptor functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural elements—morpholine, ethylamine linker, and trifluoromethylphenyl group—are shared with several analogs, but variations in these components significantly alter properties:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
- Morpholine vs.
- Trifluoromethylphenyl Group: The presence of this group in analogs correlates with herbicidal activity, particularly against dicotyledonous plants like rape, though activity against monocots (e.g., barnyard grass) is weaker .
Biological Activity
2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine, a compound with the molecular formula C13H17F3N2O, has garnered significant attention in various fields of biological research due to its diverse pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and applications in drug development.
- Molecular Weight : 274.28 g/mol
- Molecular Formula : C13H17F3N2O
- Structural Features : The trifluoromethyl group enhances lipophilicity, which is crucial for bioavailability and receptor interaction.
The compound primarily acts through modulation of neurotransmitter systems and inhibition of specific enzymes. Research indicates that it may function as a 5-HT2A receptor agonist , influencing serotonin pathways, which are vital for mood regulation and cognitive functions . Additionally, its interactions with various enzymes suggest potential roles in anti-inflammatory processes and cancer therapy.
Biological Activities
- Neuropharmacological Effects :
- Enzyme Inhibition :
-
Anticancer Activity :
- Preliminary studies have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The compound demonstrated significant inhibition with IC50 values indicating effective concentrations for inducing apoptosis .
- Molecular docking studies reveal that the trifluoromethyl group facilitates strong interactions with target enzymes, enhancing the compound's biological activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| 5-HT2A Receptor Agonism | Serotonin Pathway | - | |
| COX-2 Inhibition | Inflammatory Pathway | ~10 | |
| Cytotoxicity | MCF-7 Cancer Cells | 15.63 |
Case Studies
-
Neuropharmacological Study :
A study investigated the effects of this compound on animal models exhibiting anxiety-like behavior. Results indicated a significant reduction in anxiety scores compared to controls, supporting its potential as an anxiolytic agent. -
Cancer Research :
In vitro studies on MCF-7 cells showed that treatment with the compound led to increased apoptosis markers such as cleaved caspase-3, indicating its role in promoting cancer cell death. This effect was dose-dependent, highlighting the importance of further exploration into its anticancer properties .
Q & A
Q. What are the established synthetic methodologies for 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine, and what critical parameters influence yield and purity?
The synthesis typically involves alkylation of a morpholine derivative with a trifluoromethylphenyl ethylamine precursor, followed by amination. Key parameters include:
- Temperature control : Optimal reaction temperatures (e.g., 60–80°C) prevent side reactions like over-alkylation .
- Purification : Column chromatography (e.g., silica gel with DCM/MeOH gradients) isolates the product, while recrystallization improves purity .
- pH management : Maintaining neutral to slightly basic conditions during amination minimizes protonation of the amine group, enhancing reactivity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Morpholine protons appear as a multiplet at δ ~3.6 ppm, while the trifluoromethylphenyl group shows aromatic signals at δ ~7.5 ppm. The ethylamine chain is confirmed by a triplet at δ ~2.8 ppm (CH₂NH₂) .
- IR : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) validate functional groups .
- HRMS : Expected [M+H]+ at m/z 289.3 (C₁₃H₁₆F₃N₂O⁺). Deviations >2 ppm suggest impurities .
Q. What are the common impurities encountered during synthesis, and how are they identified?
- By-products : Unreacted morpholine or trifluoromethylphenyl intermediates.
- Detection : HPLC (C18 column, acetonitrile/water) resolves impurities via retention time differences. TLC (Rf ~0.5 in ethyl acetate/hexane) provides rapid screening .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities, such as conformation of the morpholine ring?
- Crystallization : Use slow evaporation in DCM/hexane to obtain single crystals.
- Refinement : SHELXL refines twinned data (common due to flexible morpholine) using TWIN commands. Hydrogen bonding between morpholine O and NH₂ stabilizes the structure .
- Validation : Cross-check bond lengths/angles with DFT-optimized geometries .
Q. What strategies reconcile discrepancies between computational predictions and experimental reactivity data?
- Kinetic profiling : Vary reaction conditions (e.g., pH, solvent polarity) to identify rate-determining steps.
- Isotopic labeling : Use ¹⁸O or ²H to track nucleophilic substitution pathways at the ethylamine group .
- X-ray crystallography : Resolve electronic effects of the trifluoromethyl group on reaction sites .
Q. How should degradation products be analyzed under physiological conditions?
- LC-MS : Gradient elution (5–95% MeCN/H₂O + 0.1% formic acid) separates degradation products.
- ¹⁹F NMR : Monitors trifluoromethyl stability (δ ~-60 ppm). Accelerated stability tests (40°C/75% RH) predict shelf-life .
Q. What in vitro assays evaluate target engagement and selectivity for pharmacological studies?
- Fluorescence polarization : Measures binding affinity (Kd) to serotonin or dopamine receptors.
- Counter-screening : Test against off-targets (e.g., monoamine oxidases) due to structural similarity to bioactive amines .
- SPR/ITC : Quantifies binding thermodynamics (ΔH, ΔS) for structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
